molecular formula C10H12N4 B2945740 N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565100-89-1

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B2945740
CAS RN: 1565100-89-1
M. Wt: 188.234
InChI Key: LVANGVSBSBRFHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic methodology for CPPA involves a cyclopropyl ring formation followed by the introduction of a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine scaffold. Researchers have developed greener and more efficient synthetic routes for CPPA, achieving reasonable yields (40–53%) compared to other fluorophores like BODIPYS (1.31–17.9%) . These advances contribute to its accessibility for further investigations.


Molecular Structure Analysis

CPPA’s molecular structure consists of a central pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and a methyl substituent. The fused ring system provides rigidity and influences its photophysical properties. Notably, electron-donating groups (EDGs) at position 7 enhance both absorption and emission behaviors, while electron-withdrawing groups (EWGs) have the opposite effect .


Physical And Chemical Properties Analysis

  • Absorption and Emission : CPPA exhibits tunable photophysical properties, with molar absorptivity (ε) ranging from 3320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ and fluorescence quantum yield (ϕF) from 0.01 to 0.97 .
  • Solid-State Emission : Certain CPPA derivatives (e.g., 4a, 4b, 4d, and 4e) display good solid-state emission intensities (QY SS = 0.18 to 0.63) .
  • Stability : CPPA’s properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Mechanism of Action

CPPA’s mechanism of action is multifaceted. It can serve as a fluorescent probe for intracellular processes, a chemosensor, or even contribute to organic materials. Its absorption and emission properties are influenced by the electronic structure, particularly the interaction between the EDGs and the fused ring system .

properties

IUPAC Name

N-cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-9-10(12-8-2-3-8)11-4-5-14(9)13-7/h4-6,8H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVANGVSBSBRFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine

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